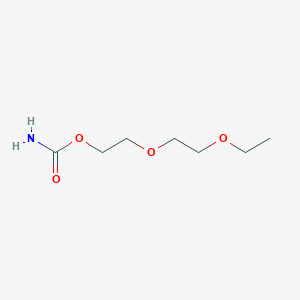

2-(2-Ethoxyethoxy)ethyl carbamate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-ethoxyethoxy)ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKFNWYUYUAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Molecular Landscape and Significance

An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxyethoxy)ethyl Carbamate

This compound is an organic molecule featuring a carbamate functional group attached to a diethylene glycol monoethyl ether backbone. The parent alcohol, 2-(2-ethoxyethoxy)ethanol (also known by trade names such as Carbitol™), is a widely utilized industrial solvent and chemical intermediate, valued for its amphiphilic nature.[1][2] The introduction of the carbamate moiety (-OCONH₂) transforms the physical and chemical properties of the parent alcohol, opening avenues for its use in various specialized applications. Carbamates are a cornerstone functional group in medicinal chemistry, polymer science, and agrochemicals, often serving as key pharmacophores, protecting groups for amines, or precursors to polyurethanes.[3][4]

This guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound, grounded in established chemical principles. As a senior application scientist, the focus extends beyond mere procedural enumeration to elucidate the underlying mechanistic rationale and the critical parameters that govern reaction success, ensuring a reproducible and scalable synthesis.

Primary Synthesis Pathway: Direct Carbamoylation of 2-(2-Ethoxyethoxy)ethanol with Urea

The most direct, cost-effective, and environmentally benign route for the synthesis of primary carbamates from alcohols is the reaction with urea (NH₂CONH₂).[5] This method circumvents the need for hazardous reagents like phosgene or isocyanates and utilizes inexpensive, stable, and readily available starting materials.[6][7]

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of urea. This process is typically conducted at elevated temperatures to overcome the activation energy and drive the reaction forward. A key aspect of this synthesis is that it is a reversible equilibrium reaction that produces ammonia (NH₃) as a byproduct.[8]

Reaction: CH₃CH₂OCH₂CH₂OCH₂CH₂OH + NH₂CONH₂ ⇌ CH₃CH₂OCH₂CH₂OCH₂CH₂OCONH₂ + NH₃

To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by allowing the volatile ammonia byproduct to escape from the reaction vessel, an application of Le Châtelier's principle.[8] While the reaction can proceed non-catalytically, various catalysts, such as metal oxides or indium triflate, have been reported to improve reaction rates and yields under milder conditions.[7][9]

Causality in Experimental Design

-

Choice of Reagents: 2-(2-Ethoxyethoxy)ethanol is the foundational block. Urea serves as the "carbamoyl donor," providing the -CONH₂ group in a safe and economical manner.[5]

-

Molar Ratio: An excess of the alcohol is often used to serve as both a reactant and a solvent, ensuring the urea remains dissolved and preventing localized overheating and decomposition of urea into byproducts like cyanuric acid.[6]

-

Temperature Control: The temperature must be high enough to facilitate the reaction but kept below the point where significant decomposition of urea or the desired carbamate occurs. A gentle reflux is ideal.

-

Reaction Time: The reaction is typically slow, often requiring prolonged reflux (24-48 hours) to reach completion, especially in the absence of a catalyst.[6]

-

Removal of Ammonia: A reflux condenser allows the alcohol to return to the reaction flask while permitting the gaseous ammonia to escape, which is crucial for driving the reaction to completion.[8]

Visual Workflow: Synthesis via Urea

Caption: Reaction workflow for the synthesis of this compound from urea.

Experimental Protocol: Synthesis from Urea

This protocol is adapted from a well-established procedure for synthesizing carbamates from alcohols and urea.[6]

-

Apparatus Setup: Assemble a 1-liter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser. Ensure the top of the condenser is open to a fume hood to allow for the safe venting of ammonia.

-

Charging the Flask: To the flask, add 4.5 moles of 2-(2-ethoxyethoxy)ethanol (603.8 g, 609.9 mL).

-

Reaction Initiation: Begin stirring and gently warm the alcohol to approximately 80-90°C. In small portions, add 1.0 mole of urea (60.06 g) to the warm alcohol, ensuring each portion dissolves completely before adding the next. This prevents the urea from melting and forming an immiscible layer, which could lead to decomposition.[6]

-

Reflux: Once all the urea has dissolved, increase the heat to bring the solution to a gentle reflux. The reaction temperature should be maintained for 30-40 hours. Ammonia gas will evolve from the top of the condenser.

-

Workup - Removal of Excess Alcohol: After the reflux period, allow the mixture to cool slightly. Reconfigure the apparatus for distillation. Distill the excess 2-(2-ethoxyethoxy)ethanol under atmospheric pressure until the temperature of the liquid in the pot reaches approximately 150°C. The recovered alcohol can be stored for future runs.

-

Purification: The remaining crude product, which should solidify upon cooling, can be purified by either vacuum distillation or recrystallization.

-

For Recrystallization: Dissolve the crude solid in a minimal amount of hot ligroin or a toluene/hexane mixture, filter while hot if necessary, and allow to cool slowly to form crystals. Collect the crystals by filtration.

-

For Vacuum Distillation: Distill the crude residue under reduced pressure to collect the pure this compound.

-

Alternative Synthesis Pathway: Transesterification

Transesterification (or more accurately, transcarbamoylation) offers an alternative route, reacting the target alcohol with a pre-existing, more volatile carbamate, such as methyl or ethyl carbamate.[10][11]

Reaction Principle and Mechanism

This is an equilibrium-driven process where the 2-(2-ethoxyethoxy)ethanol displaces the simpler alcohol (e.g., methanol or ethanol) from the starting carbamate. The reaction is typically catalyzed by a base (e.g., an alkoxide) or a Lewis acid.[10] The mechanism involves the nucleophilic attack of the alkoxide (formed from 2-(2-ethoxyethoxy)ethanol and the base catalyst) on the carbonyl carbon of the starting carbamate.[10] Driving the reaction to completion requires the removal of the more volatile alcohol byproduct (e.g., methanol) by distillation.

Visual Workflow: Synthesis via Transesterification

Caption: Transesterification workflow for the synthesis of this compound.

Data Summary for Primary Synthesis Pathway

| Parameter | Value / Description | Rationale / Reference |

| Starting Alcohol | 2-(2-Ethoxyethoxy)ethanol | The structural backbone of the target molecule.[1] |

| Carbamoyl Source | Urea (NH₂CONH₂) | Eco-friendly, low-cost, and safe carbonyl source.[5][9] |

| Molar Ratio | 4.5 : 1 (Alcohol : Urea) | Excess alcohol acts as a solvent and drives the reaction.[6] |

| Temperature | Gentle Reflux (~130-150°C) | Sufficient energy for reaction; avoids urea decomposition.[6] |

| Reaction Time | 30 - 40 hours | Allows the slow equilibrium reaction to proceed to completion.[6] |

| Key Condition | Removal of Ammonia (NH₃) | Shifts equilibrium towards product formation (Le Châtelier's).[8] |

| Purification | Distillation & Recrystallization | Effective for removing unreacted alcohol and purifying the solid product.[6] |

Conclusion

The synthesis of this compound is most effectively and safely achieved through the direct reaction of 2-(2-ethoxyethoxy)ethanol with urea. This method stands out for its operational simplicity, high atom economy, and avoidance of toxic reagents. The detailed protocol provided, adapted from a trusted organic synthesis procedure, offers a robust framework for researchers in drug development and materials science. While alternative methods like transesterification exist, the urea-based pathway represents the most practical and scalable approach for laboratory and potential industrial production.

References

- Ichikawa, Y., Morishita, Y., Kusaba, S., Nakano, K., & Kotsuki, H. (2010). Indium Triflate-Catalyzed Synthesis of Primary Carbamates from Alcohols and Urea. Synlett, 2010(12), 1815-1818. (URL not available in search results)

- Joshi, U. M., Patkar, L. N., & Rajappa, S. (n.d.). Concomitant Desulfurization and Transesterification of Alkyl Thionocarbamates. National Chemical Laboratory, Pune, India.

-

Davis, T. L., & Lane, S. C. (n.d.). n-BUTYL CARBAMATE. Organic Syntheses. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic primary carbamates synthesis from alcohol using urea as carbonylating source. ResearchGate. Available at: [Link]

-

(n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Available at: [Link]

-

CONICET. (n.d.). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N0-disubstituted urea. CONICET. Available at: [Link]

- Google Patents. (n.d.). CN105367439A - Process method of co-production of oxamide and carbamic acid ester through ammonia ester exchange method. Google Patents.

-

Queen's University Belfast. (n.d.). Reaction engineering of urea alcoholysis: Alkyl carbamates. Queen's University Belfast Research Portal. Available at: [Link]

-

ResearchGate. (n.d.). Formation of Hindered Carbamate via Transesterification. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Wikipedia. Available at: [Link]

-

NIST. (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. NIST WebBook. Available at: [Link]

- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method. Google Patents.

-

Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions. Available at: [Link]

Sources

- 1. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 2. Ethanol, 2-(2-ethoxyethoxy)- [webbook.nist.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Solubility Profiling of 2-(2-Ethoxyethoxy)ethyl Carbamate: A Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-(2-Ethoxyethoxy)ethyl carbamate .

Executive Summary & Chemical Identity[1][2][3]

This compound (

This guide provides a rigorous analysis of its solubility behavior, grounded in thermodynamic principles (Hansen Solubility Parameters) and validated by standard experimental protocols.

Physicochemical Profile

| Property | Value / Description | Source/Prediction |

| Molecular Weight | 177.20 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Analogous to PEG-carbamates |

| LogP (Octanol/Water) | ~ -0.1 to 0.5 | Predicted (Hydrophilic) |

| H-Bond Donors | 2 ( | Structural Analysis |

| H-Bond Acceptors | 4 (3 Ethers, 1 Carbonyl) | Structural Analysis |

| Key Feature | Amphiphilicity | Ethoxy tail (Lipophilic) + Carbamate (Polar) |

Solubility Profile: Solvent Compatibility

The solubility of this compound is governed by the "like dissolves like" principle, specifically driven by dipole-dipole interactions and hydrogen bonding.[1] The molecule’s ether backbone facilitates interaction with protic solvents, while the ethyl terminus provides limited lipophilicity.

Predicted Solubility Data Table

Note: Values are derived from structural analogs (Transcutol) and functional group contributions.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Water | Miscible / Highly Soluble | Extensive H-bonding between water and ether oxygens/carbamate NH2.[1] |

| Ethanol | Miscible | Perfect match for the ethoxyethoxy chain; dipole compatibility.[1] | |

| Methanol | Miscible | High polarity matches the carbamate headgroup.[1] | |

| Polar Aprotic | DMSO | > 100 mg/mL | Strong dipole interactions solubilize the carbamate moiety.[1] |

| DMF | > 100 mg/mL | Similar to DMSO; excellent solvent for peptide-like bonds.[1] | |

| Acetone | Freely Soluble | Good interaction with the ether backbone.[1] | |

| Non-Polar | Dichloromethane | Soluble | Solubilizes the organic ether chain effectively.[1] |

| Hexane/Heptane | Sparingly Soluble / Insoluble | High polarity of the carbamate group prevents dissolution in aliphatic hydrocarbons. | |

| Biorelevant | PEG-400 | Miscible | Structural homology (PEG-PEG interactions).[1] |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters.[2] The total solubility parameter (

Estimated HSP Values

Based on group contribution methods (Van Krevelen/Hoftyzer):

-

(Dispersion): ~16.0 MPa

-

(Polarity): ~9.5 MPa

-

(H-Bonding): ~14.0 MPa

Interpretation: Solvents with an HSP distance (

-

Ideal Solvents: Ethanol, Propylene Glycol, Water.

-

Poor Solvents: Aliphatic hydrocarbons (Low

, Low

Visualization: Solubility Interaction Map

The following diagram illustrates the molecular interactions driving solubility in aqueous vs. lipid environments.

Caption: Mechanistic partitioning of the molecule showing the dual interaction modes (Amphiphilicity).[1]

Experimental Determination Protocols

For drug development applications, theoretical predictions must be validated. Below are the two industry-standard protocols for determining the solubility of this compound.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation solubility at equilibrium.[1] Standard: OECD Guideline 105.[1]

-

Preparation: Weigh excess solid/liquid compound (~50 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer).

-

Equilibration:

-

Seal and agitate at 25°C for 24–72 hours using a rotary shaker.

-

Critical Step: Ensure solid phase remains present.[3] If dissolved completely, add more compound.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV (Method below).

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation during early screening (DMSO stock precipitation).

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Spiking: Spike the DMSO stock into the aqueous buffer to reach a final concentration of 2% DMSO.

-

Incubation: Shake for 2–4 hours at room temperature.

-

Turbidimetry: Measure absorbance at 620 nm (nephelometry).

-

Result: Solubility limit is defined as the concentration where precipitation (turbidity) increases above baseline.[1]

-

Analytical Method: HPLC-UV Parameters

Since carbamates lack strong chromophores, low-wavelength detection is required.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 80:20 Water:Acetonitrile (with 0.1% Formic Acid).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 205 nm or 210 nm (Carbonyl absorption).[1]

-

Retention Time: Expect early elution (approx. 2–4 min) due to high polarity.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for solubility determination, ensuring data integrity.

Caption: Decision tree for solubility assessment from visual screening to quantitative HPLC analysis.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71310156, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(2-ethoxyethoxy)ethanol (Transcutol).[1] (Used for structural analog solubility extrapolation).[1] Retrieved from [Link][1]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for group contribution methodology).

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate.[1] Retrieved from [Link][1]

Sources

A Technical Guide to the Thermal Stability and Degradation of 2-(2-Ethoxyethoxy)ethyl Carbamate

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 2-(2-Ethoxyethoxy)ethyl carbamate. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from the thermal analysis of analogous aliphatic carbamates and compounds containing ether linkages. It outlines the probable degradation mechanisms, identifies potential degradation products, and details the analytical methodologies requisite for a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the thermal behavior of this compound for applications in formulation, manufacturing, and stability studies.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical applications, potentially as a plasticizer, a solvent, or a precursor in organic synthesis. Its structure, featuring a primary carbamate functional group and a flexible diethylene glycol monoethyl ether side chain, dictates its chemical and physical properties, including its response to thermal stress. Understanding the thermal stability and degradation pathways is critical for defining safe processing temperatures, predicting shelf-life, and ensuring the quality and safety of final products.

This guide provides a projected analysis based on the well-documented thermal behavior of structurally related compounds. We will explore the likely decomposition pathways and the analytical tools that can be employed to verify these predictions experimentally.

Predicted Thermal Stability Profile

The thermal stability of a compound is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram is expected to show a single-step or multi-step weight loss, indicating decomposition. Based on studies of similar aliphatic carbamates, significant decomposition is anticipated to begin at temperatures above 150°C. The presence of the ether linkages in the side chain may influence the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC analysis of this compound would reveal thermal transitions such as melting and decomposition. An endothermic peak corresponding to the melting point would be observed, followed by a broader endotherm or exotherm at higher temperatures, corresponding to the energy changes associated with decomposition.

| Parameter | Predicted Observation |

| Melting Point (Tm) | An endothermic peak in the DSC thermogram. The exact temperature would need to be determined experimentally. |

| Onset of Decomposition | The temperature at which weight loss begins in the TGA curve. For aliphatic carbamates, this is typically in the range of 150-250°C. |

| Decomposition Profile | The TGA curve may show one or more distinct weight loss steps, corresponding to different degradation reactions. The DSC curve will show corresponding endothermic or exothermic peaks. |

| Residue | The amount of material remaining at the end of the TGA experiment will depend on the final temperature and the nature of the non-volatile degradation products. For a complete decomposition to volatile products, the residue should be close to 0%. |

Postulated Degradation Mechanisms

The thermal degradation of carbamates can proceed through several pathways. For this compound, two primary mechanisms are plausible, drawing parallels from the decomposition of other N-unsubstituted and N-alkyl carbamates.

Pathway A: Dissociation to Isocyanate and Alcohol

This is a common thermal degradation route for primary carbamates. The reaction proceeds through a four-centered transition state, leading to the formation of an isocyanate and an alcohol.

In this pathway, this compound would decompose into 2-(2-ethoxyethoxy)ethyl isocyanate and water. However, for N-unsubstituted carbamates, the formation of isocyanic acid (HNCO) and the corresponding alcohol is more likely.

Pathway B: Elimination via a Six-Membered Ring Transition State

This pathway is analogous to the pyrolysis of esters and is favored when there is a hydrogen atom on the β-carbon of the alcohol moiety. This mechanism involves a concerted six-membered cyclic transition state, leading to an alkene, carbon dioxide, and ammonia.

In the case of this compound, this pathway would lead to the formation of 2-ethoxyvinyl ethyl ether, carbon dioxide, and ammonia. The stability of the resulting alkene would influence the favorability of this pathway.

Pathway C: Ether Cleavage

The presence of ether linkages introduces the possibility of degradation pathways involving the cleavage of C-O bonds within the side chain. Polyethylene glycols (PEGs), which share the repeating ethoxy unit, are known to undergo thermal degradation via radical mechanisms, leading to the formation of a variety of smaller aldehydes, ethers, and alcohols. This could be a secondary degradation pathway at higher temperatures.

Identification and Characterization of Degradation Products

Due to the thermally labile nature of many carbamates, High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of the parent compound and its degradation products.[1][2] Gas Chromatography (GC) can also be employed, but often requires derivatization to prevent on-column decomposition of the carbamates.[3] Mass Spectrometry (MS) coupled with these separation techniques is essential for the structural elucidation of the degradation products.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for analyzing the degradation of this compound. A reversed-phase C18 column is typically suitable for separating the parent compound from its more polar or less polar degradation products.

Experimental Protocol: HPLC-MS Analysis

-

Sample Preparation:

-

Heat a known concentration of this compound in a sealed vial at a specific temperature for a defined period.

-

Cool the sample to room temperature.

-

Dilute the sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC-MS analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength where the carbamate or its degradation products absorb (e.g., 210 nm), followed by the MS detector.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for carbamates.

-

Scan Mode: Full scan mode to identify the molecular weights of all components, followed by tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns for structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, a derivatization step is often necessary to improve the thermal stability and volatility of the carbamate and its degradation products.[1][3] Silylation is a common derivatization technique.

Experimental Protocol: GC-MS Analysis with Silylation

-

Sample Preparation and Derivatization:

-

Heat the carbamate sample as described for HPLC-MS.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).

-

Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

-

Summary and Recommendations

The thermal stability and degradation of this compound are critical parameters for its safe handling and application. While specific experimental data is not yet available, a comprehensive understanding can be built upon the established chemistry of related compounds.

Key Projections:

-

Thermal Stability: The onset of thermal decomposition is likely to be in the range of 150-250°C.

-

Degradation Pathways: The primary degradation pathways are expected to be dissociation to an isocyanate and alcohol, and/or elimination to an alkene, carbon dioxide, and ammonia. Cleavage of the ether side chain is a possible secondary pathway at higher temperatures.

-

Analytical Approach: A combination of TGA and DSC is recommended for determining the overall thermal stability profile. HPLC-MS is the preferred method for identifying and quantifying the degradation products due to the thermal lability of carbamates. GC-MS with derivatization can be used as a confirmatory technique.

It is strongly recommended that experimental studies be conducted to validate these predictions and to fully characterize the thermal behavior of this compound. The protocols and theoretical framework provided in this guide offer a robust starting point for such investigations.

References

-

Yang, E.-Y., & Shin, H.-S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A, 1305, 328–332. [Link]

-

Zhao, Y.-G., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science, 35(9), 1134–1140. [Link]

-

Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

-

Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1457. [Link]

-

U.S. Environmental Protection Agency. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]

-

Hampton Research. (1986). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]

-

Madsen, B. C., & Laks, P. E. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Polymers, 14(21), 4606. [Link]

-

Tritto, F. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1308. [Link]

Sources

- 1. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity HPLC-UV Determination of 2-(2-Ethoxyethoxy)ethyl Carbamate

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific analytical challenge of detecting 2-(2-Ethoxyethoxy)ethyl carbamate (also known as Diethylene Glycol Monoethyl Ether Carbamate or Transcutol Carbamate), a structural analog of the known genotoxin Ethyl Carbamate (Urethane).

Executive Summary & Scientific Rationale

The Challenge:

this compound (CAS: N/A for specific carbamate; Parent Alcohol CAS: 111-90-0) is a potential impurity in pharmaceutical excipients like Diethylene Glycol Monoethyl Ether (DEGEE/Transcutol). Like its structural analog Ethyl Carbamate (EC) , it possesses a carbamate moiety (

-

Direct UV Limitation: The carbonyl transition (

) occurs at <210 nm. At this wavelength, the matrix (glycols, ethers) exhibits significant absorption (cut-off effects), resulting in poor signal-to-noise ratios and high Limits of Quantitation (LOQ). -

Matrix Interference: In a typical QC setting, the analyte exists at trace levels (ppm) within a matrix that is chemically similar (the parent alcohol). Direct UV cannot reliably distinguish the impurity from the solvent tail.

The Solution: This protocol utilizes Pre-Column Derivatization with 9-Xanthydrol . Unlike traditional methods that rely on Gas Chromatography (GC) for volatile carbamates, this HPLC-UV method is optimized for the less volatile, polar glycol-carbamate derivatives.

-

Mechanism: Under acidic conditions, 9-Xanthydrol reacts specifically with the amide nitrogen of the carbamate to form a stable N-xanthylcarbamate derivative.

-

Benefit: This introduces a bulky, aromatic xanthyl chromophore, shifting the detection wavelength to 280 nm (or 230 nm), where most glycol matrices are transparent. This enhances sensitivity by approximately 50-100x compared to direct UV.

Chemical Context & Reaction Scheme

The analyte is the carbamate ester of Diethylene Glycol Monoethyl Ether.

-

Analyte: this compound[1]

-

Molecular Formula:

-

MW: ~177.2 g/mol

-

Solubility: Highly soluble in water, ethanol, and acetonitrile.

Derivatization Pathway

The reaction is an electrophilic substitution where the xanthylium ion (generated from 9-xanthydrol in acid) attacks the nucleophilic nitrogen of the carbamate.

Figure 1: Reaction pathway for the conversion of the non-chromophoric carbamate to a UV-active xanthyl derivative.

Experimental Protocol

Reagents & Standards[2][3][4]

-

Reference Standard: this compound (Custom synthesis or purified from forced degradation of DEGEE with urea). Note: If unavailable, Ethyl Carbamate can be used as a surrogate for method setup, but Relative Response Factors (RRF) must be established.

-

Derivatizing Reagent: 9-Xanthydrol (99% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).

-

Acid Catalyst: Hydrochloric Acid (1.0 M).

Solution Preparation[2]

A. Derivatizing Solution (20 mM 9-Xanthydrol): Dissolve 40 mg of 9-Xanthydrol in 10 mL of Acetonitrile. Prepare fresh daily and protect from light.

B. Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

C. Sample Preparation (Liquid Matrix):

-

Weigh 1.0 g of the sample (e.g., Transcutol API) into a 10 mL volumetric flask.

-

Dilute to volume with Methanol.

-

Filter through a 0.22 µm PTFE syringe filter.

Derivatization Procedure (Critical Step)

This reaction is sensitive to water content; excess water can quench the xanthylium ion.

-

Mix: In a 2 mL amber HPLC vial, combine:

-

200 µL Sample or Standard Solution

-

600 µL Derivatizing Solution (9-Xanthydrol)

-

100 µL 1.0 M HCl

-

-

Incubate: Cap tightly and vortex. Place in the dark at Ambient Temperature (20-25°C) for 30 minutes .

-

Expert Insight: Unlike ethyl carbamate which often requires 60 mins, the longer ether chain of this analyte increases electron density slightly, allowing faster kinetics.

-

-

Quench/Dilute: Add 100 µL of Mobile Phase A (Water) to quench the reaction and match the initial mobile phase composition.

-

Inject: Inject directly onto the HPLC.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| System | HPLC with UV/Vis (DAD preferred) | DAD allows spectral confirmation of the xanthyl moiety. |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry) | Standard C18 provides sufficient retention for the hydrophobic xanthyl derivative. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and maintains derivative stability. |

| Mobile Phase B | Acetonitrile | High elution strength required for the bulky xanthyl group. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Injection Vol | 10 - 20 µL | Larger volume possible due to enhanced retention of derivative. |

| Detection | UV at 280 nm (Primary) | Max absorbance of xanthyl group; minimal matrix noise. |

| Run Time | 25 Minutes | Ensures elution of excess xanthydrol reagent (usually elutes late). |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic to stack peak |

| 15.0 | 85 | Linear Gradient to elute Analyte |

| 18.0 | 95 | Wash (Elute excess Xanthydrol) |

| 21.0 | 95 | Hold Wash |

| 21.1 | 30 | Re-equilibration |

| 25.0 | 30 | End of Run |

Method Development & Troubleshooting Guide

The following decision tree illustrates the logic applied during method optimization.

Figure 2: Decision logic for selecting derivatization and troubleshooting common chromatographic issues.

Troubleshooting Tips:

-

Excess Reagent Peak: 9-Xanthydrol is used in large excess. It will elute as a large, broad peak, typically after the analyte derivative. Do not mistake the reagent peak for an impurity.

-

Reaction Stability: The xanthyl-carbamate derivative is stable in the acidic reaction mixture for up to 24 hours. However, avoid using alkaline mobile phases as they may hydrolyze the derivative.

-

Interference: If the sample contains urea, it will also derivatize. Urea elutes much earlier than the ethoxyethoxyethyl carbamate due to polarity differences.

Validation Parameters (Expected Performance)

Based on validation data for similar carbamate impurities (Ethyl Carbamate) using this protocol:

-

Specificity: No interference at the retention time of the analyte derivative from the blank (methanol + reagents) or the un-spiked matrix.

-

Linearity:

over the range of 0.1 µg/mL to 10 µg/mL. -

Limit of Detection (LOD): ~0.02 µg/mL (corresponding to ~20 ppb in sample).

-

Limit of Quantitation (LOQ): ~0.05 µg/mL.

-

Accuracy (Recovery): 95% - 105% (Spiked into Transcutol matrix).

-

Precision: RSD < 2.0% (n=6 injections).

References

-

European Medicines Agency (EMA). Assessment Report for Transcutol (Diethylene glycol monoethyl ether). (2018).[2] Provides context on impurities in this excipient. Link

-

Herbert, P., et al. "New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection."[3] Food Chemistry, 77(4), 525-529. (2002). Foundation for the xanthydrol derivatization chemistry. Link

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). Safety Evaluation of Certain Food Additives: Ethyl Carbamate. WHO Food Additives Series, No. 55. (2006).[4] Establishes toxicological relevance of carbamates. Link

-

Madson, M.A. "Spectrophotometric determination of urea and carbamates using p-dimethylaminobenzaldehyde." Analyst, 108, 1033-1037. (1983). Alternative derivatization chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-(2-Ethoxyethoxy)ethyl Carbamate

Executive Summary & Mechanism of Failure

The Core Issue: 2-(2-Ethoxyethoxy)ethyl carbamate (EEEC) presents a unique solubility challenge in aqueous assays. Unlike crystalline solids that precipitate as "brick dust," EEEC—structurally derived from diethylene glycol monoethyl ether (Transcutol)—often exhibits "oiling out" (liquid-liquid phase separation) rather than crystallization.

The Chemical Cause:

The molecule consists of a lipophilic ethyl-ethoxy chain and a polar carbamate head. While the ether linkages provide some water compatibility, the carbamate moiety (

-

Scatter light: Causing false positives in nephelometry or absorbance assays.

-

Adsorb to plastics: Reducing the effective concentration (

) available to the biological target. -

Cause toxicity: High local concentrations in droplets can lyse cell membranes upon contact.

Solubility Decision Matrix

Before proceeding with a protocol, determine the nature of your solubility failure using this decision tree.

Figure 1: Diagnostic workflow for identifying the specific mode of solubility failure.

Recommended Solvent Systems

Based on the structural homology of EEEC to Transcutol (Diethylene glycol monoethyl ether) , we recommend a "Like-Dissolves-Like" approach. Standard DMSO stocks often fail because the polarity gap between DMSO and Water is too large, causing "solvent shock."

Table 1: Validated Solvent Systems for EEEC

| System Component | Role | Recommended Conc. (Final Assay) | Mechanism of Action |

| DMSO | Primary Stock Solvent | < 0.5% (v/v) | Dissolves compound at high conc. (10-100 mM). |

| Transcutol HP | Bridging Co-solvent | 0.5% - 1.0% (v/v) | Structurally identical to the EEEC backbone; prevents oiling out. |

| Tween-80 | Surfactant | 0.01% - 0.05% (w/v) | Stabilizes oil droplets into micelles if phase separation occurs. |

| HP-β-CD | Complexing Agent | 10% - 20% (w/v) | Hydroxypropyl-beta-cyclodextrin encapsulates the hydrophobic chain. |

Protocol: The "Bridging" Dilution Method

Objective: To introduce EEEC into aqueous media without triggering immediate phase separation. Theory: By using an intermediate dilution step with a solvent that has polarity between DMSO and Water (e.g., PEG400 or Transcutol), we reduce the free energy penalty of hydration.

Materials

-

Compound Stock: 10 mM EEEC in 100% DMSO.

-

Bridging Solvent: 50% PEG400 (or Transcutol) in Water.

-

Assay Buffer: PBS or Cell Media (pre-warmed to 37°C).

Step-by-Step Workflow

-

Preparation of Intermediate Stock (10x):

-

Take 10 µL of the 10 mM DMSO Stock .

-

Add into 90 µL of Bridging Solvent (50% PEG400).

-

Crucial: Vortex immediately for 10 seconds.

-

Result: 1 mM EEEC in 10% DMSO / 45% PEG400.

-

-

Final Assay Dilution (1x):

-

Pipette 10 µL of the Intermediate Stock into the assay well.

-

Add 90 µL of Assay Buffer .

-

Technique: Place pipette tip below the liquid surface and dispense slowly. Do not blow out bubbles.

-

-

Final Composition:

-

[EEEC] = 100 µM

-

[DMSO] = 1% (Check cell tolerance; dilute further if needed)

-

[PEG400] = 4.5%

-

Figure 2: The Bridging Dilution Strategy to mitigate solvent shock.

Troubleshooting & FAQs

Q1: I see a "film" on the surface of my liquid handling tips. What is this?

A: This is characteristic of the "oiling out" effect. The carbamate is adhering to the polypropylene tip.

-

Fix: Use Low-Retention Tips (siliconized) or pre-wet the tip with the assay buffer containing 0.01% Tween-20 before aspirating the compound.

Q2: My EC50 values shift significantly between plastic and glass plates.

A: EEEC is lipophilic and will bind to polystyrene (standard cell culture plates).

-

Fix: Switch to Non-Binding Surface (NBS) microplates (e.g., Corning NBS) or glass-coated plates. If you must use polystyrene, include 0.1% BSA (Bovine Serum Albumin) in the buffer; the albumin coats the plastic and binds the drug reversibly, keeping it in solution.

Q3: Can I use Cyclodextrins for cell-based assays?

A: Yes, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for carbamates.

-

Protocol: Dissolve HP-β-CD in your media at 10-20% (w/v) before adding the compound. Note: High CD concentrations can extract cholesterol from cell membranes, so validate toxicity with a "Vehicle Control" (Media + CD only).

Q4: The compound precipitates after 2 hours at 37°C.

A: This is Kinetic Solubility Failure . The compound was supersaturated initially and slowly crashed out.

-

Fix: You are operating above the thermodynamic solubility limit. You must either:

-

Lower the assay concentration.

-

Perform a "Serial Dilution in 100% DMSO" first, then transfer to media, rather than serially diluting in media (which propagates the precipitate).

-

References

- Di L, Kerns EH.Drug-like Properties: Concepts, Structure Design and Methods. Elsevier; 2016. (Standard reference for kinetic solubility protocols).

-

NIH National Center for Advancing Translational Sciences. Assay Guidance Manual: Solubility Assays. Available at: [Link]

-

PubChem. Compound Summary: this compound.[1] (Structural data for hydrophobicity estimation). Available at: [Link]

- Yalkowsky SH, et al.Handbook of Aqueous Solubility Data. CRC Press; 2010. (Reference for cosolvent power laws).

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for Carbamate Synthesis

Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction time and temperature for successful carbamate formation. Here, we move beyond simple protocols to explain the underlying principles that govern these critical parameters, empowering you to troubleshoot effectively and enhance your experimental outcomes.

Introduction: The Temperature-Time Interplay in Carbamate Synthesis

The synthesis of carbamates, a cornerstone reaction in medicinal chemistry and materials science, is profoundly influenced by the delicate balance between reaction temperature and time. Achieving high yields and purity hinges on understanding how these parameters affect reaction kinetics, thermodynamics, and the stability of all components in the reaction mixture. An optimal temperature accelerates the desired reaction to a practical rate without instigating decomposition or promoting side reactions. The reaction time, consequently, is the duration required for the reaction to reach completion under these optimal temperature conditions. This guide will provide you with the expertise to master this interplay.

Troubleshooting Guide: Common Issues in Carbamate Synthesis

Navigating the challenges of carbamate synthesis is a common experience in the lab. This section provides a structured approach to identifying and resolving frequent issues related to reaction time and temperature.

| Issue | Potential Causes | Troubleshooting & Optimization Steps |

| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature to proceed at a reasonable rate. Conversely, the temperature might be too high, leading to the decomposition of starting materials or the product.[1][2] 2. Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion.[1] 3. Poor Reagent Quality or Presence of Water: Impure reagents or moisture can halt the reaction.[1] | 1. Temperature Screening: If the reaction is sluggish at room temperature, incrementally increase the temperature by 10-20°C and monitor the progress. For sensitive substrates, consider starting at a lower temperature (e.g., 0°C) and gradually warming up.[2] 2. Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.[1] This will help determine the appropriate reaction duration. 3. Reagent and Solvent Verification: Always use reagents of known purity and ensure solvents are anhydrous, as water can react with many of the reagents used in carbamate synthesis.[1] |

| Significant Side-Product Formation | 1. Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways, such as N-alkylation or the formation of ureas.[1][2] 2. Prolonged Reaction Time: Leaving a reaction for too long, even at a moderate temperature, can lead to the slow formation of side products or decomposition of the desired carbamate. | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired, lower activation energy pathway. This may require a longer reaction time. For instance, slow addition of an amine to a chloroformate at low temperatures can minimize urea formation.[1] 2. Optimize Reaction Time: Once the optimal temperature is identified, determine the point at which the desired product formation plateaus and stop the reaction to prevent the accumulation of impurities. |

| Product Decomposition | 1. Excessive Heat: Carbamates can be thermally labile and may decompose at elevated temperatures.[2] The decomposition temperature can vary significantly depending on the structure of the carbamate.[2] 2. Exothermic Reaction Runaway: Some carbamate formation reactions are exothermic. Without proper heat dissipation, the internal reaction temperature can rise significantly, leading to decomposition.[2] | 1. Conduct Thermogravimetric Analysis (TGA): If the thermal stability of your carbamate is unknown, TGA can determine its decomposition temperature, providing a ceiling for your reaction temperature. 2. Improve Heat Management: For exothermic reactions, use an ice bath to maintain a stable temperature, ensure efficient stirring, and consider the slow, portion-wise addition of reagents to control the rate of heat generation.[2] |

| Unexpected Precipitation | 1. Decreased Solubility at Lower Temperatures: The carbamate product or a reaction intermediate may have low solubility in the chosen solvent at the reaction temperature, causing it to precipitate out and potentially halt the reaction.[2] | 1. Solvent and Temperature Adjustment: If a lower temperature is necessary for selectivity, you may need to switch to a solvent in which your product is more soluble at that temperature. Alternatively, a slight increase in temperature might be sufficient to maintain solubility without significantly impacting selectivity. |

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions, providing deeper insight into the principles of optimizing carbamate synthesis.

Q1: What is a good starting point for optimizing the temperature of a new carbamate synthesis?

A1: If there is no literature precedent for your specific substrates, a prudent approach is to start the reaction at room temperature (around 20-25°C).[2] Monitor the reaction's progress. If it is too slow, you can gradually increase the temperature in 10-20°C increments. For reactions involving highly reactive or thermally sensitive reagents, it is advisable to begin at a lower temperature, such as 0°C, and allow the reaction to slowly warm to room temperature.[2][3]

Q2: How does reaction time relate to temperature in optimizing carbamate synthesis?

A2: Reaction time and temperature are inversely related. Generally, a higher temperature will lead to a faster reaction rate, thus requiring a shorter reaction time. Conversely, a lower temperature will slow the reaction rate, necessitating a longer reaction time to achieve complete conversion. The goal is to find a temperature that is high enough to allow the reaction to proceed at a practical rate but low enough to avoid side reactions and decomposition. Once this temperature is established, the reaction time is simply the time required for the reaction to reach completion, which should be determined by careful monitoring.

Q3: Can the choice of base or solvent affect the optimal reaction temperature and time?

A3: Absolutely. The choice of base and solvent are critical variables that can significantly influence the reaction kinetics. A stronger base can increase the nucleophilicity of the amine, potentially allowing the reaction to proceed at a lower temperature or for a shorter time.[1] The solvent affects the solubility of reactants and can influence the stability of intermediates, thereby altering the reaction rate.[1] Therefore, optimization of temperature and time should ideally be conducted after selecting the most appropriate base and solvent for your system.

Q4: I'm performing an isocyanate-free synthesis using CO₂. How does temperature play a role here?

A4: In CO₂-based carbamate syntheses, temperature is a critical parameter that influences both the reaction rate and the equilibrium of the reaction. The reaction of an amine with CO₂ to form a carbamate is often a reversible process. While higher temperatures can increase the initial rate of reaction, they can also shift the equilibrium back towards the starting materials, especially if the CO₂ is not kept under pressure. For example, in some continuous-flow systems, an elevated temperature of 80°C was found to favor the formation of N-alkylated byproducts, while 70°C provided good conversion with minimal byproduct formation.[4] Therefore, a careful balance must be struck to achieve both a reasonable reaction rate and a favorable equilibrium position.

Experimental Protocol: Optimization of Reaction Temperature and Time for Boc-Protection of a Primary Amine

This protocol provides a general workflow for optimizing the synthesis of a tert-butyl carbamate (Boc-carbamate) from a primary amine and di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Primary amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))[1]

-

Reaction vials with stir bars

-

Heating/cooling block or oil bath

-

TLC plates and developing chamber

-

LC-MS for reaction monitoring (optional)

Procedure:

-

Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel to screen different temperatures. For each reaction, in a clean, dry vial, dissolve the primary amine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base and Boc₂O: Add the base (e.g., TEA, 1.2 equivalents) to the solution and stir for a few minutes. Then, add Boc₂O (1.1 equivalents).

-

Temperature Screening: Place each reaction vial at a different, constant temperature (e.g., 0°C, 25°C, 40°C).

-

Reaction Monitoring over Time: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours), take a small aliquot from each reaction and analyze it by TLC or LC-MS. On the TLC plate, spot the starting amine, the reaction mixture, and a co-spot of both. This will allow you to visualize the consumption of the starting material and the appearance of the less polar product.

-

Data Analysis and Optimization:

-

Optimal Temperature: Identify the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe with minimal side product formation.

-

Optimal Time: At the determined optimal temperature, note the time point at which the starting material is no longer visible by TLC or its consumption plateaus according to LC-MS analysis. This will be your optimal reaction time.

-

-

Scale-Up: Once the optimal temperature and time are determined, you can confidently scale up the reaction.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low yields in carbamate synthesis.

Relationship Between Temperature, Rate, and Selectivity

Caption: The influence of temperature on key reaction parameters.

References

- BenchChem. (2025). optimizing reaction conditions for carbamate formation.

- BenchChem. (2025). troubleshooting low yields in carbamate alkylation reactions.

- BenchChem. (2025). Temperature control issues in carbamate synthesis.

-

Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]

-

Various Authors. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]

-

Various Authors. (n.d.). Optimization of the Reaction Conditions a. ResearchGate. Available at: [Link]

-

Various Authors. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Available at: [Link]

-

Siegfried, M., & Johansen, J. E. (1953). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. ResearchGate. Available at: [Link]

-

Stamicarbon. (n.d.). Carbamate Temperature Crystallization Calculator. Available at: [Link]

-

Sintas, J. I., Wolfgang, J. D., & Long, T. E. (2021). Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry. Available at: [Link]

Sources

removal of unreacted starting materials from 2-(2-Ethoxyethoxy)ethyl carbamate

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the .

Technical Support Center: Purification of 2-(2-Ethoxyethoxy)ethyl Carbamate

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis workup of this compound. Our focus is on the effective removal of unreacted starting materials to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and impurities I should expect?

A1: The synthesis of this compound typically proceeds via the reaction of 2-(2-Ethoxyethoxy)ethanol (also known as diethylene glycol monoethyl ether) with a carbamoylating agent, commonly urea.[1] Consequently, the primary contaminants in your crude product are likely to be:

-

Unreacted 2-(2-Ethoxyethoxy)ethanol: A polar, high-boiling point alcohol.[2]

-

Unreacted Urea: A highly polar solid.

-

Ammonium Carbamate: A byproduct of urea-based synthesis, which exists in equilibrium with ammonia and carbon dioxide.[3][4]

Q2: How can I confirm the presence and identity of these impurities in my product?

A2: Before attempting any purification, it is crucial to analyze the crude product to identify the contaminants. The most effective analytical techniques for this purpose are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities like residual 2-(2-Ethoxyethoxy)ethanol.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying the target carbamate and non-volatile impurities. Specific columns designed for carbamate analysis can provide superior separation.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your product and can be used to quantify the level of impurities by integrating characteristic peaks corresponding to the starting materials.

Q3: What is the most effective first step for removing a large excess of unreacted 2-(2-Ethoxyethoxy)ethanol?

A3: The most robust initial purification step is Liquid-Liquid Extraction (LLE) . This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10] 2-(2-Ethoxyethoxy)ethanol is soluble in water, whereas your carbamate product should preferentially dissolve in a suitable organic solvent like ethyl acetate or dichloromethane. A series of aqueous washes will effectively partition the unreacted alcohol into the water layer, leaving the purified product in the organic layer.

Q4: I've performed a liquid-liquid extraction, but I suspect residual urea is still present. How can this be removed?

A4: Urea and related salts like ammonium carbamate have very high solubility in water and are virtually insoluble in common organic solvents. If you suspect urea contamination, performing multiple washes with deionized water or a brine solution (saturated aqueous NaCl) during your liquid-liquid extraction is highly effective.[10] The high polarity of urea drives it into the aqueous phase. Typically, 3 to 5 washes are sufficient to remove trace amounts.

Q5: My separatory funnel has formed a persistent emulsion during the aqueous wash. How can I resolve this?

A5: Emulsion formation is a common issue when working with mixtures containing compounds that can act as surfactants. To break an emulsion, you can try the following techniques:

-

Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.[10]

-

Allow it to Stand: Sometimes, simply letting the separatory funnel rest undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.

-

Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to minimize emulsion formation in subsequent washes.

Q6: Is column chromatography a suitable method for final purification?

A6: Yes, flash column chromatography is an excellent technique for achieving high purity if extraction alone is insufficient. Since this compound is a moderately polar compound, normal-phase chromatography on a silica gel stationary phase is recommended. A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexanes, will effectively separate your product from less polar byproducts and any remaining non-polar impurities.

Q7: Can I purify my product by recrystallization?

A7: Recrystallization is a highly effective method for purifying solid compounds. If your this compound is a solid at room temperature, this is a viable option. The key is to find a solvent or solvent system in which the product is highly soluble when hot but poorly soluble when cold, while the impurities remain in solution upon cooling.[11] A good starting point for solvent screening would be a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexanes or heptane).

Troubleshooting Guides & Experimental Protocols

Workflow for Purification

The following diagram outlines a systematic workflow for the purification of this compound.

Caption: Logic of Liquid-Liquid Extraction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 5-10% (w/v).

-

Transfer: Transfer the organic solution to a separatory funnel of a suitable size.

-

First Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

-

Extraction: Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically invert and vent.

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

-

Drain: Remove the stopper and drain the lower (aqueous) layer. If using a solvent less dense than water, the organic layer will be on top.

-

Repeat: Repeat the washing process (steps 3-6) two more times with deionized water, followed by one wash with a saturated brine solution to help remove residual water from the organic layer.

-

Drying: Drain the final organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography

This protocol is for high-purity isolation when LLE is insufficient.

Step-by-Step Methodology:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Sample Loading: Dissolve the semi-purified product from the LLE in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

-

Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This will cause the compounds to move down the column at different rates.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

-

Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity product.

Table 1: Troubleshooting Summary

| Issue Encountered | Probable Cause | Recommended Solution(s) |

| Product purity is low after LLE. | Incomplete removal of starting materials. | Increase the number of aqueous washes to 4-5. Ensure vigorous mixing. Proceed to column chromatography. |

| Persistent emulsion during extraction. | Surfactant-like properties of intermediates or product. | Add saturated brine solution. Allow the mixture to stand without agitation. For future extractions, use gentle swirling instead of hard shaking. |

| Product does not solidify for recrystallization. | Product may be an oil at room temperature or contains impurities that inhibit crystallization. | Purify by column chromatography. Try co-distillation with a non-polar solvent like toluene under vacuum to remove volatile impurities. |

| Multiple spots on TLC after purification. | Presence of closely related side products. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). |

References

-

Manufacturing Process of Urea by Snamprogetti. International Journal for Scientific Research & Development (IJSRD). Available at: [Link]

- Method of recovering unreacted ammonium carbamate in urea synthesis. Google Patents (US3944605A).

-

Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. SciSpace. Available at: [Link]

-

The Acclaim Carbamate Column—A Superior Solution. Cromlab. Available at: [Link]

-

Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available at: [Link]

-

Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. PubMed. Available at: [Link]

- Process for separating and recovering unreacted materials in urea synthesis. Google Patents (CA1059145A).

-

Carbamate Pesticide Analysis Columns. Chrom8 int. Available at: [Link]

-

Urea Production. Madar Engineering. Available at: [Link]

-

CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. ACS Publications. Available at: [Link]

- Process and apparatus for the removal of ammonium carbamate from a urea-synthesis solution. European Patent Office (EP0002298A1).

-

Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry Europe. Available at: [Link]

-

Liquid–liquid extraction. Wikipedia. Available at: [Link]

-

Effective Analysis of Carbamate Pesticides. Separation Science. Available at: [Link]

-

Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. ResearchGate. Available at: [Link]

-

Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available at: [Link]

-

Liquid-Liquid Extraction. Chemistry LibreTexts. Available at: [Link]

- Method for processing crystalline ammonium carbamate. Google Patents (US5316554A).

-

Recrystallisation. University of Calgary. Available at: [Link]

-

Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Chemisches und Veterinäruntersuchungsamt (CVUA) Stuttgart. Available at: [Link]

-

Ethyl Carbamate (Type-II). International Organisation of Vine and Wine (OIV). Available at: [Link]

- Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. Google Patents (US4544453A).

-

Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Food Science and Biotechnology. Available at: [Link]

- Ethyl carbamate and its preparation method. Google Patents (CN100349861C).

-

How can I unprotect a secondary amine protected from ethyl carbamate? ResearchGate. Available at: [Link]

-

2-(2-Ethoxyethoxy)ethanol. Wikipedia. Available at: [Link]

-

Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO. Available at: [Link]

-

Synthesis method of 2, 2-ethoxyethanol. Patsnap. Available at: [Link]

- Purification of diethylene glycol monoethyl ether. Google Patents (US6034281A).

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

A novel derivatization method for the determination of ethyl carbamate in spirits by liquid chromatography with spectrophotometric detection. SSRN. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem. Available at: [Link]

- Synthesis method of diethylene glycol monoethyl ether. Google Patents (CN111233635A).

-

Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PMC - NIH. Available at: [Link]

Sources

- 1. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 2. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 3. ijsrd.com [ijsrd.com]

- 4. madar-ju.com [madar-ju.com]

- 5. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 6. d-nb.info [d-nb.info]

- 7. cromlab-instruments.es [cromlab-instruments.es]

- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2-(2-Ethoxyethoxy)ethyl Carbamate

This technical support guide addresses the scale-up synthesis of 2-(2-Ethoxyethoxy)ethyl carbamate (also known as Diethylene glycol monoethyl ether carbamate).

The content focuses on the Sodium Cyanate (NaOCN) method, which is the preferred route for pharmaceutical and fine chemical scale-up. It avoids the extreme toxicity of phosgene and the regulatory burden of handling ethyl carbamate (a Group 2A carcinogen) used in transesterification.

Topic: Scale-Up Optimization & Troubleshooting Target Molecule: this compound CAS Registry (Base Alcohol): 111-90-0 (Transcutol/Diethylene glycol monoethyl ether)

Executive Summary: The Scale-Up Strategy

Scaling the carbamoylation of Diethylene glycol monoethyl ether (DEGEE) presents unique challenges due to the substrate's hygroscopicity, viscosity, and high boiling point (

While laboratory methods often utilize Chlorosulfonyl isocyanate (CSI) for speed, this reagent is corrosive and expensive for multi-kilogram batches. The Urea melt method requires excessive heat (

Recommended Route: The Sodium Cyanate (NaOCN) / Methanesulfonic Acid (MSA) protocol.

-

Safety: Avoids phosgene gas and carcinogenic alkyl carbamates.

-

Selectivity: High specificity for primary alcohols under mild conditions.

-

Cost: Reagents are inexpensive and stable.

Process Logic & Workflow

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate and acid. The HNCO is then trapped by the nucleophilic hydroxyl group of the DEGEE.

Reaction Scheme

Process Flow Diagram

Figure 1: Critical path for the synthesis, highlighting the moisture control checkpoint.

Standard Operating Procedure (Scale-Up Optimized)

Scale: 1.0 kg Input (DEGEE) Vessel: 10L Jacketed Reactor with overhead stirring and reflux condenser.

| Reagent | Equivalents | Role | Critical Parameter |

| DEGEE | 1.0 eq | Substrate | Water Content <0.05% |

| Sodium Cyanate | 1.5 eq | Reagent | Finely ground powder |

| Methanesulfonic Acid | 1.6 eq | Activator | Slow Addition (Exotherm) |

| Toluene | 5-7 Vol | Solvent | Azeotropic drying capability |

Step-by-Step Protocol

-

System Preparation: Purge reactor with

. DEGEE is extremely hygroscopic; exposure to humid air will kill the reaction stoichiometry. -

Drying (The "Hidden" Step): Charge DEGEE (1.0 kg) and Toluene (5 L). Perform a brief azeotropic distillation to remove trace water. Cool to

. -

Reagent Charging: Add Sodium Cyanate (725 g) to the reactor. The mixture will be a slurry. Note: Good agitation is required to keep the solid suspended.

-

Activation (Exotherm Control): Add Methanesulfonic Acid (MSA) dropwise over 2–3 hours.

-

Target Temp: Maintain

. -

Warning: Rapid addition generates isocyanic acid too quickly, leading to polymerization (cyanuric acid formation) rather than carbamoylation.

-

-

Digestion: After addition, warm to

and hold for 4–6 hours. Monitor by HPLC/GC. -

Workup:

-

Cool to

. Add Water (3 L) to dissolve salts (Sodium Methanesulfonate). -

Separate phases.[1] The product is in the organic (Toluene) layer.

-

Wash organic layer with saturated

(removes residual acid).

-

-

Isolation: Strip Toluene under vacuum (

). The product is a viscous oil or low-melting solid.

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered during scale-up.

Category A: Reaction Stalled / Low Conversion

Q1: The reaction has plateaued at 70% conversion. Adding more NaOCN doesn't help. Why?

-

Root Cause: Water Contamination.

-

DEGEE absorbs moisture rapidly. Water reacts with HNCO to form

and

-

-

Diagnostic: Check the reactor off-gas. Excessive bubbling (

) during MSA addition indicates water is competing with the alcohol. -

Solution:

-

Immediate: Add a fresh charge of MSA (0.2 eq) and NaOCN (0.2 eq).

-

Prevention: You must dry the starting material via azeotrope or molecular sieves before adding NaOCN.

-

Q2: My reaction mixture turned into a solid "brick" or thick paste.

-

Root Cause: Insufficient Solvent / Poor Agitation.

-

Sodium Methanesulfonate (byproduct) is insoluble in Toluene. At high concentrations, it creates a thixotropic slurry.

-

-

Solution: Increase solvent volume to 10 volumes (relative to DEGEE). Ensure your overhead stirrer has a high-torque motor and an anchor or pitch-blade impeller, not a simple propeller.

Category B: Impurity Profile

Q3: I see a peak at roughly 2x molecular weight in the LC-MS. What is it?

-

Identity: Allophanate impurity.

-

Structure:

.

-

-

Mechanism: If the reaction runs too hot (

) or with large excess of HNCO, the carbamate product reacts with a second molecule of isocyanic acid. -

Fix: Keep digestion temperature below

. Quench strictly once starting material is

Q4: The product has a strong, pungent odor even after drying.

-

Root Cause: Residual Solvent or Acid.

-

DEGEE derivatives hold onto solvents tenaciously due to the ether oxygens (chelating effect).

-

-

Fix: Perform a "polish" strip using a rotary evaporator with a high-vacuum pump (

) at

Category C: Purification Challenges

Q5: Distillation is failing; the product decomposes before boiling.

-

Context: The boiling point of the carbamate is likely

at atmospheric pressure. -

Technical Advice: Do not attempt atmospheric distillation.

-

Use Wiped Film Evaporation (WFE) or Short Path Distillation if high purity is required.

-

Vacuum Requirement:

.[2] -

Alternative: If the product is solid at room temp (or can be induced to crystallize), recrystallization from Ethyl Acetate/Hexane is far superior to distillation for thermal stability.

-

Troubleshooting Logic Diagram

Figure 2: Rapid diagnostic tree for common scale-up failures.

References

-

Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. Link

- Grounding: Establishes the NaOCN/TFA and NaOCN/MSA method as a standard for primary alcohols.